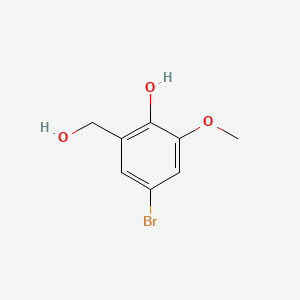

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,10-11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLQIISPEAEAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358418 | |

| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-64-3 | |

| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(hydroxymethyl)-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Phenolic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable starting points for the synthesis of complex molecular architectures. This guide focuses on This compound (CAS Number: 35090-64-3 ), a trifunctionalized phenol derivative with significant potential as an intermediate in organic synthesis. While direct literature on this specific molecule is nascent, its true value is revealed by understanding its logical synthesis from a well-characterized precursor and the subsequent chemical transformations it enables. This document provides not just a summary of properties but a practical, field-proven roadmap for its synthesis, characterization, and strategic application.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted guaiacol (2-methoxyphenol) derivative. Its structure incorporates three key functional groups that dictate its reactivity and utility: a nucleophilic phenolic hydroxyl, a primary alcohol, and an aryl bromide suitable for cross-coupling reactions. The properties of the target compound and its common precursor, 4-Bromoguaiacol, are summarized below.

| Property | This compound | 4-Bromo-2-methoxyphenol (Precursor) | Source(s) |

| CAS Number | 35090-64-3 | 7368-78-7 | [1][2] |

| Molecular Formula | C₈H₉BrO₃ | C₇H₇BrO₂ | [3][4] |

| Molecular Weight | 233.06 g/mol | 203.03 g/mol | [3][4] |

| Appearance | Predicted: Off-white to pale yellow solid | White to off-white crystalline solid | [5] |

| Melting Point | 132 °C (for isomer 2316-61-2) | 34-37 °C | [3][5] |

| Boiling Point | Predicted: 326.7 ± 37.0 °C | 250.1 ± 20.0 °C at 760 mmHg | [3][5] |

| Solubility | Soluble in methanol, ethanol, DMSO, THF | Sparingly soluble in water; soluble in organic solvents | [5] |

Strategic Synthesis: A Two-Step Approach

The most logical and efficient synthesis of the title compound begins with the commercially available 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). The strategy involves two key transformations: a regioselective ortho-formylation followed by a chemoselective reduction.

Caption: Proposed synthetic workflow for this compound.

Step 1: Magnesium-Mediated Ortho-Formylation

Causality: To introduce the hydroxymethyl group, we first install a formyl (aldehyde) group. While classic methods like the Reimer-Tiemann reaction exist, they often suffer from poor yields and regioselectivity. The Duff reaction is another alternative. However, a superior method for phenols is the magnesium-mediated formylation.[6] Here, anhydrous magnesium chloride acts as a Lewis acid, forming a chelate with the phenolic oxygen and the methoxy group. This chelation rigidly positions the complex, directing the electrophilic attack of activated paraformaldehyde specifically to the C6 position (ortho to the hydroxyl), which is sterically unhindered and electronically activated. Triethylamine serves as a mild base to deprotonate the phenol, facilitating chelate formation.

Detailed Protocol:

-

Inert Atmosphere: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous magnesium chloride (9.52 g, 100 mmol).

-

Reagent Addition: Add solid paraformaldehyde (4.50 g, 150 mmol) to the flask. Evacuate and backfill with nitrogen three times.

-

Solvent and Base: Add dry tetrahydrofuran (THF, 250 mL) via cannula, followed by the dropwise addition of triethylamine (14.0 mL, 100 mmol). Stir for 15 minutes to form a slurry.

-

Substrate Addition: Dissolve 4-Bromo-2-methoxyphenol (10.15 g, 50 mmol) in 50 mL of dry THF and add it dropwise to the reaction mixture over 20 minutes.

-

Reaction: Heat the mixture to a gentle reflux (approx. 70-75 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Workup: Cool the reaction to room temperature and add 100 mL of diethyl ether. Carefully pour the mixture into a separatory funnel containing 200 mL of 1 N HCl (aq). Caution: Gas evolution may occur.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude aldehyde. Purify via flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to afford pure 4-Bromo-2-formyl-6-methoxyphenol as a solid.

Step 2: Chemoselective Aldehyde Reduction

Causality: The conversion of the intermediate aldehyde to the target primary alcohol requires a mild reducing agent that will not affect the aryl bromide or the phenol. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a highly chemoselective hydride donor that readily reduces aldehydes and ketones but is unreactive towards the aromatic ring and bromide. The reaction is typically performed in an alcoholic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.

Detailed Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve the purified 4-Bromo-2-formyl-6-methoxyphenol (e.g., 5.0 g, 21.6 mmol) in methanol (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reduction: Add sodium borohydride (0.98 g, 26.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 N HCl (aq) at 0 °C until the pH is ~6-7 and gas evolution ceases.

-

Solvent Removal: Remove the bulk of the methanol via rotary evaporation.

-

Extraction: Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Structural Verification and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step. The following spectroscopic signatures are expected:

-

¹H NMR: Appearance of a new singlet around δ 4.5-4.8 ppm corresponding to the benzylic -CH₂OH protons. The broad singlet for the primary alcohol -OH and the sharp singlet for the phenolic -OH will be visible and are D₂O exchangeable. The aldehyde proton signal (around δ 9.8-10.1 ppm) will be absent.

-

¹³C NMR: Appearance of a new peak around δ 60-65 ppm for the -CH₂OH carbon. Disappearance of the aldehyde carbonyl carbon peak (around δ 190 ppm).

-

IR Spectroscopy: Disappearance of the strong C=O stretch of the aldehyde (approx. 1680-1700 cm⁻¹). Appearance of a broad O-H stretching band (approx. 3200-3500 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions in an approximate 1:1 ratio.

Applications in Drug Discovery and Complex Synthesis

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. It is not merely a molecule but a versatile platform for diversification.

Caption: Synthetic utility map showing potential modifications at each functional group.

-

Aryl Bromide Handle: The C-Br bond is the primary site for building molecular complexity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds) reactions.[7] It also participates in copper-catalyzed Ullmann condensations for forming C-O bonds.[7] This allows for the direct attachment of diverse aromatic, heteroaromatic, or aliphatic groups.

-

Phenolic Hydroxyl Handle: The acidic proton of the phenol allows for easy O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce new side chains or protecting groups.

-

Primary Alcohol Handle: This group offers further diversification. It can be oxidized back to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), allowing for subsequent reactions like reductive amination or Wittig olefination. Alternatively, it can be converted into esters or ethers.

This multi-functional scaffold is thus ideal for constructing combinatorial libraries and exploring structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As a brominated phenol derivative, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

-

Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Reagents: The synthesis involves handling corrosive acids (HCl), flammable solvents (THF, Ether), and reactive reagents (NaBH₄). Follow standard laboratory procedures for handling these chemicals.

References

-

PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]

-

AA Blocks. 2-bromo-4-[(hydroxyamino)methyl]-6-methoxyphenol. (Note: A related derivative). Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

Chemsrc. 2-bromo-4-(hydroxymethyl)-6-methoxyphenol. Available at: [Link]

-

ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available at: [Link]

-

Organic Syntheses. 6-METHOXY-2-NAPHTHOL. (Note: General procedure for Grignard reactions). Available at: [Link]

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (Note: General procedure for handling brominated phenols). Available at: [Link]

-

Mol-Instincts. Compound 4-bromo-2-{[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol. (Note: A complex derivative). Available at: [Link]

-

Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available at: [Link]

-

European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Available at: [Link]

Sources

- 1. 35090-64-3|this compound|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-BROMO-4-(HYDROXYMETHYL)-6-METHOXYPHENOL CAS#: 2316-61-2 [m.chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a substituted guaiacol derivative of significant interest in synthetic chemistry. Due to the limited availability of direct experimental literature for this specific molecule, this guide establishes a robust scientific foundation by analyzing its well-characterized parent compound, 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). We project the physicochemical properties, delineate a logical and detailed synthetic pathway, and provide validated experimental protocols. This document serves as a critical resource for researchers, chemists, and drug development professionals, enabling them to confidently synthesize, characterize, and utilize this versatile chemical building block.

Core Compound Identification and Structure

This compound is a polysubstituted phenol featuring a bromine atom, a methoxy group, and a hydroxymethyl group arranged on a benzene ring. These functional groups impart a unique combination of reactivity, making it a valuable intermediate for constructing more complex molecular architectures. Its core identifiers are summarized in Table 1.

Table 1: Compound Identification

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | 4-bromo-2-(hydroxymethyl)-6-methoxybenzenol | [1] |

| CAS Number | 35090-64-3 | [2][3][4] |

| Molecular Formula | C₈H₉BrO₃ | [1][2][5] |

| Molecular Weight | 233.06 g/mol | [3][5] |

| SMILES | COC1=C(O)C(CO)=CC(Br)=C1 | [5] |

| InChI Key | UBLQIISPEAEAIX-UHFFFAOYSA-N | N/A |

The structural arrangement of its functional groups—particularly the ortho-positioning of the hydroxyl and hydroxymethyl groups and the para-position of the bromine atom relative to the hydroxyl group—is key to its chemical behavior.

Projected Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce. However, by leveraging data from its parent structure, 4-Bromoguaiacol, and understanding the impact of the hydroxymethyl (-CH₂OH) group, we can project its properties with high confidence. The hydroxymethyl group is a neutral, polar substituent that can engage in hydrogen bonding, which will influence properties like melting point and solubility.

Table 2: Projected Physicochemical Properties

| Property | Projected Value | Scientific Rationale |

|---|---|---|

| Appearance | White to off-white solid | Typical for substituted phenols. |

| Melting Point | > 60 °C | Higher than 4-Bromoguaiacol (34-37 °C) due to increased molecular weight and hydrogen bonding potential from the -CH₂OH group. |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, ethyl acetate. | The additional polar -OH group slightly increases water solubility compared to the parent, but the overall molecule remains largely organic. |

| pKa (Phenolic OH) | ~9.8 - 10.2 | The phenolic pKa is expected to be similar to that of guaiacol, as the hydroxymethyl group is not strongly electron-withdrawing or donating. |

Spectroscopic Profile Analysis

The characterization of this molecule relies on standard spectroscopic techniques. The expected spectral features are detailed below, providing a baseline for experimental validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for structural confirmation. The expected signals (in CDCl₃ or DMSO-d₆) are:

-

Aromatic Protons (2H): Two singlets or doublets (with small meta-coupling) in the δ 6.8-7.2 ppm range. The introduction of the hydroxymethyl group breaks the symmetry seen in 4-Bromoguaiacol, rendering the two aromatic protons chemically non-equivalent.

-

Phenolic Hydroxyl (1H): A broad singlet, δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

Hydroxymethyl CH₂ (2H): A singlet around δ 4.5-4.7 ppm. This is a key distinguishing signal.

-

Hydroxymethyl OH (1H): A triplet (or broad singlet) coupled to the adjacent CH₂, typically δ 4.0-5.0 ppm, also exchangeable with D₂O.

-

Methoxy CH₃ (3H): A sharp singlet around δ 3.8-3.9 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton. Expected shifts include:

-

Aromatic Carbons: Six distinct signals between δ 110-150 ppm. The carbon bearing the bromine will be downfield, while the one bearing the methoxy group will be the most downfield.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-57 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretching: A broad band from 3200-3500 cm⁻¹ corresponding to the two hydroxyl groups.

-

C-H Stretching (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretching: Strong bands in the 1030-1250 cm⁻¹ region for the methoxy and alcohol groups.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 232 and 234.

-

Common fragmentation patterns would include the loss of H₂O, CH₃, and the entire CH₂OH group.

-

Synthesis and Experimental Protocols

A robust and logical synthesis of this compound starts from the commercially available 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). The strategy involves an ortho-formylation followed by a selective reduction.

Proposed Synthetic Pathway

The introduction of a hydroxymethyl group onto a phenol ring is most reliably achieved in two steps:

-

Formylation: An aldehyde group (-CHO) is installed ortho to the phenolic hydroxyl group using a formylation reaction like the Reimer-Tiemann reaction.[6][7] This reaction utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile, which preferentially attacks the electron-rich ortho position of the phenoxide.[8]

-

Reduction: The resulting aldehyde is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is ideal as it will not reduce the aromatic ring or cleave the other functional groups under standard conditions.[9]

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Objective: To synthesize this compound from 4-Bromo-2-methoxyphenol.

Part A: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Reagents & Setup:

-

4-Bromo-2-methoxyphenol (1.0 eq)

-

Sodium hydroxide (4.0 eq)

-

Chloroform (3.0 eq)

-

Deionized water

-

Ethanol

-

A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

-

Procedure:

-

Dissolve sodium hydroxide in a 2:1 mixture of ethanol and water in the round-bottom flask.

-

Add 4-Bromo-2-methoxyphenol (1.0 eq) to the solution.

-

Heat the mixture to 70-75 °C with vigorous stirring.

-

Add chloroform (3.0 eq) dropwise over 1 hour. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent runaway conditions.[8]

-

After the addition is complete, maintain the reflux for 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3). The product aldehyde will have a lower Rf value than the starting phenol.

-

Work-up: Cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous solution carefully with dilute HCl to pH 4-5. The intermediate product will precipitate.

-

Filter the precipitate, wash with cold water, and dry under vacuum. The crude 5-Bromo-2-hydroxy-3-methoxybenzaldehyde can be purified by recrystallization from ethanol/water if necessary.

-

Part B: Synthesis of this compound

-

Reagents & Setup:

-

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol or Ethanol

-

A round-bottom flask with a magnetic stirrer in an ice bath.

-

-

Procedure:

-

Dissolve the crude or purified aldehyde from Part A in methanol in the round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Causality: Portion-wise addition at 0 °C is a safety measure to control the evolution of hydrogen gas and the exothermic nature of the reduction.

-

After addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours.

-

Monitoring: Monitor the disappearance of the aldehyde starting material by TLC. The alcohol product will have a different Rf value.

-

Work-up: Carefully quench the reaction by slowly adding dilute HCl until the effervescence ceases and the pH is acidic (~5).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent to yield the crude product.

-

-

Purification:

-

The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Potential Applications and Research Value

Substituted phenols are cornerstone building blocks in various scientific fields. The title compound is no exception and holds significant potential in several areas:

-

Medicinal Chemistry: The phenol scaffold is prevalent in many bioactive molecules. The hydroxymethyl group provides a key reactive site for derivatization, allowing for the synthesis of ethers, esters, or for its oxidation to an aldehyde, enabling the creation of libraries of compounds for drug discovery screening.

-

Material Science: Phenolic resins and polymers are widely used. Incorporating a brominated monomer like this can impart flame-retardant properties to materials.[10]

-

Agrochemicals: Many herbicides and pesticides are based on substituted phenol structures. The specific substitution pattern of this molecule could be explored for developing new agrochemicals.

-

Synthetic Intermediate: It serves as a trifunctional intermediate. The phenolic hydroxyl, benzylic alcohol, and aryl bromide can all be selectively manipulated, providing chemists with a versatile tool for complex molecule synthesis.

Safety and Handling

As with all brominated phenolic compounds, this compound should be handled with appropriate care, assuming it is an irritant and potentially harmful. The following guidelines are based on safety data for structurally related compounds.[11]

Table 3: GHS Hazard Information (Projected)

| Hazard Class | Statement |

|---|---|

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. Recommended storage temperature is 2-8°C for long-term stability.[3]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Arctom. CAS NO. 35090-64-3 | this compound. [Link]

-

Appchem. This compound | 35090-64-3. [Link]

-

Chegg. Label relevant peaks on the 1H NMR of the vanilliyl alcohol created from the sodium borohydride reaction of 5-bromovanillin. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

National Center for Biotechnology Information. Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy. [Link]

-

Matrix Fine Chemicals. 4-BROMO-5-(HYDROXYMETHYL)-2-METHOXYPHENOL. [Link]

-

National Center for Biotechnology Information. Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

RSC Publishing. Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated tota. [Link]

-

Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

-

AIP Publishing. Intramolecular structure and dynamics of mequinol and guaiacol in the gas phase: Rotationally resolved electronic spectra of their S 1 states. [Link]

-

RSC Publishing. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]

-

ResearchGate. of the intermediates and product distributions in three substituted guaiacols (black). [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

PubMed. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. [Link]

-

Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. [Link]

-

Wikipedia. Formylation. [Link]

-

ResearchGate. Absorption spectra for a) phenol and b) guaiacol comparing theoretical.... [Link]

-

YouTube. Reimer-Tiemann Reaction. [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

-

ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. [Link]

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

-

PubChem. Vanillyl alcohol. [Link]

-

PubChem. 4-Bromo-2-methoxyphenol. [Link]

-

ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

-

ResearchGate. Expanded 1 H-NMR spectra of aromatic products formed from the.... [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | 35090-64-3 [sigmaaldrich.com]

- 3. 35090-64-3|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. appchemical.com [appchemical.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

Abstract: This technical guide provides a comprehensive examination of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a halogenated phenolic compound of significant interest in synthetic organic chemistry. Also known by its synonym, 5-Bromovanillyl alcohol, this molecule serves as a versatile intermediate for the development of more complex chemical entities. We will dissect its molecular architecture, elucidate a robust synthetic pathway from a common precursor, detail methods for its spectroscopic characterization, and discuss its potential applications for researchers and drug development professionals. This document is structured to provide not only procedural details but also the underlying chemical principles that govern its synthesis and reactivity.

Molecular Structure and Physicochemical Properties

This compound is a substituted guaiacol derivative, featuring a benzene ring functionalized with four distinct groups: a hydroxyl (-OH), a methoxy (-OCH₃), a hydroxymethyl (-CH₂OH), and a bromine atom (-Br). The specific arrangement of these substituents dictates its chemical behavior, solubility, and potential for further chemical modification.

The phenolic hydroxyl group imparts acidic properties and is a key site for hydrogen bonding and nucleophilic attack. The hydroxymethyl group provides a primary alcohol functionality, also capable of hydrogen bonding and susceptible to oxidation or conversion into other functional groups. The methoxy group and bromine atom modulate the electronic properties and steric environment of the aromatic ring.

Caption: Two-step synthesis pathway from vanillin.

Step 1: Electrophilic Bromination of Vanillin

Causality: The regioselectivity of this reaction is governed by the directing effects of the substituents on the vanillin ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors. The aldehyde (-CHO) group is a deactivating, meta-director. The hydroxyl group is the most powerful activator, and its directing effect dominates. It directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The position para is already occupied by the aldehyde. Of the two ortho positions, one is occupied by the methoxy group. Therefore, the bromine is overwhelmingly directed to the vacant position ortho to the hydroxyl group, which is position 5, yielding 5-bromovanillin. [1][2] Experimental Protocol: Synthesis of 5-Bromovanillin [3]1. In a 250 mL Erlenmeyer flask, combine 1.52 g of vanillin (0.01 mol) and 0.75 g of potassium bromate (KBrO₃) with 15 mL of glacial acetic acid. 2. Introduce a magnetic stir bar and stir the mixture to dissolve the solids. 3. In a fume hood, carefully and dropwise add 3.0 mL of 48% hydrobromic acid (HBr) to the stirring solution. Bromine (Br₂) will be generated in situ. 4. Continue stirring the reaction mixture at room temperature for 45-60 minutes. The solution will typically turn a yellow-orange color. 5. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water to precipitate the crude product. 6. If the solution remains strongly colored due to excess bromine, add a few drops of 10% sodium thiosulfate solution until the color dissipates. 7. Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold water. 8. Recrystallize the crude solid from a 50% ethanol/water mixture to obtain pure 5-bromovanillin. The expected melting point is approximately 166°C. [1]

Step 2: Reduction of 5-Bromovanillin to 5-Bromovanillyl Alcohol

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting other functional groups like the aryl bromide or the aromatic ring itself. The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source (like water or dilute acid) protonates the resulting alkoxide to yield the primary alcohol. [4] Experimental Protocol: Synthesis of this compound

-

Dissolve the purified 5-bromovanillin (e.g., 2.31 g, 0.01 mol) in a suitable solvent mixture such as aqueous methanol or ethanol in an appropriately sized flask. A small amount of NaOH can be added to aid dissolution by forming the phenoxide.

-

Cool the solution in an ice bath to 0-5°C.

-

In small portions, carefully add sodium borohydride (NaBH₄) (approx. 0.42 g, 0.011 mol) to the stirring solution. Monitor for gas evolution (hydrogen).

-

After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by slowly adding dilute acid (e.g., 1M HCl) dropwise until the solution is acidic (pH ~2-3) to neutralize excess borohydride and protonate the alkoxide.

-

Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. While direct experimental spectra are not widely published, the expected data can be reliably predicted based on the structure and data from analogous compounds. [5][6]

Caption: General experimental and characterization workflow.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets, meta-coupling) between δ 6.8-7.2 ppm (2H).- Hydroxymethyl Protons (-CH₂OH): A singlet around δ 4.6 ppm (2H).- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm (3H).- Phenolic Proton (-OH): A broad singlet, variable position (δ 5.0-6.0 ppm).- Alcoholic Proton (-CH₂O H): A broad singlet or triplet, variable position. |

| ¹³C NMR | - Aromatic Carbons: 6 distinct signals between δ 110-150 ppm. The carbon bearing the bromine (C-Br) will be at the higher field end of this range (~110-115 ppm). Carbons attached to oxygen (C-OH, C-OCH₃) will be at the lower field end (~145-150 ppm).- Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.- Methoxy Carbon (-OCH₃): A signal around δ 56 ppm. |

| FT-IR | - O-H Stretching: A broad band from 3200-3600 cm⁻¹ (representing both phenolic and alcoholic OH groups).- Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (from -CH₂- and -CH₃).- Aromatic C=C Stretching: Peaks around 1500-1600 cm⁻¹.- C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region (for alcohol, phenol, and ether). |

| Mass Spec. | - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 232 and 234, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. [7]|

Applications in Research and Development

This compound is not typically an end-product but rather a valuable synthetic building block. Its utility stems from the presence of multiple, orthogonally reactive functional groups.

-

Pharmaceutical Synthesis: As a functionalized phenol, it can serve as a precursor for molecules with potential biological activity. Related bromophenols are used as intermediates in the synthesis of anti-inflammatory drugs and compounds investigated in cancer research. [8][9]The hydroxymethyl group offers a handle for further elaboration into esters, ethers, or aldehydes.

-

Cross-Coupling Reactions: The aryl bromide is a prime site for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular scaffolds.

-

Polymer and Materials Science: Phenolic compounds are foundational to the synthesis of resins and polymers. The dual hydroxyl functionalities (phenolic and alcoholic) could allow this molecule to be incorporated into polyesters or polyethers with tailored properties.

Conclusion

This compound is a multifunctional organic compound with a well-defined molecular structure. Its synthesis is readily achievable from vanillin via a robust two-step sequence that relies on fundamental principles of electrophilic aromatic substitution and selective reduction. Its structure can be unambiguously confirmed using standard spectroscopic methods. For researchers in synthetic chemistry and drug development, this molecule represents a versatile building block, offering multiple reaction sites for the construction of novel and complex target molecules.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

NileChemical. (2021, March 27). Bromination of vanillin [Video]. YouTube. [Link]

-

University of Colorado Denver. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-BROMO-2-(METHOXYMETHOXY)-PHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

AA Blocks. (n.d.). 2-bromo-4-[(hydroxyamino)methyl]-6-methoxyphenol. Retrieved from [Link]

-

Professor Davis. (2022, June 29). Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252 [Video]. YouTube. [Link]

-

Study.com. (n.d.). Write a complete mechanism for the bromination of vanillin. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-bromo-4-(hydroxymethyl)-6-methoxyphenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

-

Edubirdie. (2022). Bromination of Vanillin Lab Report. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). VAO-catalyzed conversion of (A) vanillyl alcohol. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDAT. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

-

WUR eDepot. (n.d.). Vanillyl alcohol oxidase-catalysed production of (R)-1-(4′-hydroxyphenyl) ethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]

-

The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

Sources

- 1. Bromination of Vanillin Lab Report - Edubirdie [edubirdie.com]

- 2. homework.study.com [homework.study.com]

- 3. sites.nvcc.edu [sites.nvcc.edu]

- 4. Vanillyl alcohol - Wikipedia [en.wikipedia.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C8H9BrO3) [pubchemlite.lcsb.uni.lu]

- 8. biosynth.com [biosynth.com]

- 9. chemimpex.com [chemimpex.com]

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

Introduction

This compound is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, a hydroxyl group, a methoxy group, and a hydroxymethyl group, providing multiple points for further functionalization. This guide provides a comprehensive, two-step synthetic pathway for this molecule, starting from the readily available precursor, vanillin. The synthesis involves an initial electrophilic bromination followed by a selective reduction of the aldehyde functionality. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol and the underlying chemical principles for each step.

Proposed Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in two sequential steps starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The first step is the electrophilic aromatic substitution (bromination) of vanillin to yield 5-bromovanillin. The second step involves the selective reduction of the aldehyde group of 5-bromovanillin to a hydroxymethyl group, affording the final product.

Caption: Experimental workflow for the synthesis of 5-bromovanillin.

PART 2: Selective Reduction of 5-Bromovanillin to this compound

The second and final step is the reduction of the aldehyde group of 5-bromovanillin to a primary alcohol (hydroxymethyl group). For this transformation, a mild and selective reducing agent is required to avoid the reduction of other functional groups on the aromatic ring.

Rationale for Choice of Reducing Agent

Sodium borohydride (NaBH₄) is the ideal reagent for this reduction. It is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically affect aromatic rings, esters, or halides under standard conditions. This selectivity ensures that only the aldehyde functionality is converted to the corresponding alcohol, leaving the bromo, methoxy, and hydroxyl groups intact. A similar selective reduction is reported in the synthesis of a related compound. [1]

Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 5-Bromovanillin | 231.04 | 2.31 g | 0.01 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 g | 0.012 |

| Methanol | 32.04 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Chloride (Brine) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5-bromovanillin (2.31 g) in 50 mL of methanol. Cool the solution in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (0.45 g) to the cooled solution. Hydrogen gas evolution may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases and the pH of the solution is acidic (pH ~2-3).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with saturated sodium chloride (brine) (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

The final product, this compound, is expected to be a solid. [2][3]Characterization can be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Caption: Experimental workflow for the reduction of 5-bromovanillin.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound from vanillin. The methodology leverages a well-established electrophilic bromination followed by a highly selective reduction. The provided protocols are detailed to ensure reproducibility and are grounded in fundamental principles of organic chemistry. This synthesis provides a clear pathway for obtaining this valuable compound for further research and development in various scientific fields.

References

-

Pearl, I. A. (1948). Synthesis of Syringaldehyde. Journal of the American Chemical Society, 70(5), 1746–1748. Available at: [Link]

-

Allen, C. F. H., & Leubner, G. W. (1951). Syringic Aldehyde. Organic Syntheses, 31, 92. Available at: [Link]

-

Tripathi, M., et al. (2010). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4049-4064. Available at: [Link]

-

Pepper, J. M., & MacDonald, J. A. (1953). The synthesis of syringaldehyde from vanillin. Canadian Journal of Chemistry, 31(5), 476-483. Available at: [Link]

- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.

-

Bromination of vanillin. (2021, March 27). YouTube. Available at: [Link]

- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Chemed.chem.purdue.edu. Retrieved from a relevant university chemistry lab manual.

-

Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252. (2022, June 29). YouTube. Available at: [Link]

-

Write a complete mechanism for the bromination of vanillin. | Homework.Study.com. (n.d.). Study.com. Available at: [Link]

-

Bromination of Vanillin Lab Report. (2022). Edubirdie. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Ooi, T., Maruoka, K., & Yamamoto, H. (1989). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 67, 1. Available at: [Link]

-

Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws. Available at: [Link]

-

Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). ResearchGate. Available at: [Link]

-

2-bromo-4-(hydroxymethyl)-6-methoxyphenol. (n.d.). Chemsrc. Available at: [Link]

-

Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

Introduction

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a substituted phenolic compound with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in pharmaceutical and materials science research. Its trifunctional nature, featuring a hydroxyl group, a hydroxymethyl moiety, and a methoxy group on a brominated aromatic core, allows for a variety of chemical transformations. A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and predict its reactivity.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of the functional groups and their electronic influence on the aromatic ring dictate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in NMR, IR, and MS, respectively.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | d | 1H | Ar-H | The proton at C3 is deshielded by the adjacent bromine and is expected to appear as a doublet due to coupling with the proton at C5. |

| ~6.95 | d | 1H | Ar-H | The proton at C5 is deshielded by the adjacent hydroxymethyl group and is expected to appear as a doublet due to coupling with the proton at C3. |

| ~5.60 | s | 1H | Ar-OH | The phenolic proton is typically a broad singlet, and its chemical shift can be concentration-dependent. |

| ~4.70 | s | 2H | -CH₂-OH | The benzylic protons of the hydroxymethyl group are expected to appear as a singlet. |

| ~3.85 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |

| ~2.50 | t | 1H | -CH₂-OH | The alcoholic proton of the hydroxymethyl group may appear as a triplet if it couples with the adjacent methylene protons, though this signal can often be broad or exchange with solvent. |

Expert Insights: The two aromatic protons are expected to exhibit a meta-coupling with a small coupling constant (J ≈ 2-3 Hz), appearing as two distinct doublets. The exact chemical shifts can be influenced by solvent choice. For comparison, the aromatic protons in the related compound 4-bromo-2-methoxyphenol appear at approximately 7.00-6.80 ppm. The introduction of the electron-withdrawing hydroxymethyl group at C2 would likely shift the adjacent aromatic proton (at C3) slightly downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.0 | C-OH | The carbon bearing the phenolic hydroxyl group is expected to be significantly deshielded. |

| ~146.5 | C-OCH₃ | The carbon attached to the methoxy group will also be deshielded. |

| ~130.0 | C-CH₂OH | The carbon bearing the hydroxymethyl group. |

| ~125.0 | C-H (Ar) | Aromatic carbon ortho to the bromine. |

| ~116.0 | C-H (Ar) | Aromatic carbon ortho to the hydroxymethyl group. |

| ~112.0 | C-Br | The carbon attached to the bromine atom will be deshielded, but to a lesser extent than oxygen-substituted carbons. |

| ~64.0 | -CH₂OH | The carbon of the hydroxymethyl group. |

| ~56.0 | -OCH₃ | The methoxy carbon is typically found in this region. |

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The hydroxyl, methoxy, and hydroxymethyl groups are electron-donating through resonance but electron-withdrawing inductively, while bromine is electron-withdrawing. These competing effects lead to the predicted chemical shifts. For instance, in 4-bromo-2-methoxyphenol, the carbon signals appear in the range of 147-111 ppm[1]. The additional hydroxymethyl group in the target molecule will introduce a new signal for the -CH₂OH carbon and will influence the shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H (Alcohol & Phenol) | Stretching |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 2950 - 2850 | Medium | C-H (Aliphatic) | Stretching |

| 1600 - 1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| 1250 - 1200 | Strong | C-O (Aryl Ether) | Asymmetric Stretching |

| 1050 - 1000 | Strong | C-O (Primary Alcohol) | Stretching |

| 850 - 750 | Strong | C-H (Aromatic) | Out-of-plane Bending |

| 600 - 500 | Medium-Strong | C-Br | Stretching |

Expert Insights: The most prominent feature of the IR spectrum will be the broad O-H stretching band, which will likely be a composite of the phenolic and alcoholic hydroxyl groups. The presence of both an aryl ether and a primary alcohol will result in strong C-O stretching bands in the fingerprint region. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₉BrO₃), the predicted monoisotopic mass is approximately 231.97 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Rationale |

| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 201/203 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 186/188 | [M - CH₂OH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

| 122 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by the loss of a methyl radical. |

Expert Insights: The presence of bromine is a key diagnostic feature in the mass spectrum, with the M and M+2 peaks having nearly equal intensity. The fragmentation pattern is likely to be dominated by the loss of the relatively stable benzylic hydroxymethyl radical. Further fragmentation can occur through the loss of other small molecules or radicals. Predicted adducts in electrospray ionization would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Illustrative Synthesis Protocol

A plausible synthetic route to this compound provides context for the potential impurities that may be encountered and aids in the interpretation of the spectroscopic data.

Figure 2: A representative synthetic workflow.

Step-by-Step Methodology:

-

Starting Material: Vanillyl alcohol (2-(hydroxymethyl)-4-methoxyphenol) is selected as the starting material.

-

Bromination: The aromatic ring is selectively brominated at the position para to the hydroxyl group, which is the most activated position. A mild brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) can be employed to achieve this transformation.

-

Reaction Conditions: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Trustworthiness of Protocol: This protocol is based on established electrophilic aromatic substitution reactions on activated phenolic rings. The choice of a mild brominating agent like NBS enhances the selectivity for monobromination and minimizes the formation of di-brominated byproducts. The purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material or byproducts.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently identify this compound, confirm its successful synthesis, and proceed with its use in further scientific investigations. The provided synthesis protocol offers a reliable method for its preparation, ensuring a foundation of high-purity material for any application.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

This technical guide provides a comprehensive overview of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a substituted phenolic compound of interest in chemical synthesis and potentially in drug discovery. Given the nascent stage of research on this specific molecule, this document synthesizes available data and provides expert insights derived from structurally related analogs to offer a holistic perspective for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound is a brominated guaiacol derivative. Guaiacol and its derivatives are significant as they are often derived from lignin, a major component of biomass, and serve as versatile platform chemicals for the synthesis of a wide array of valuable compounds.[1] The structure of this compound incorporates a phenol ring, a bromine atom, a methoxy group, and a hydroxymethyl group, bestowing upon it a unique combination of chemical reactivity and potential for biological activity.

It is crucial to distinguish this compound from its close isomer, 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol , as they may exhibit different chemical and biological properties.

Table 1: Chemical Identity of this compound and Its Isomer

| Property | This compound | 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol |

| CAS Number | 35090-64-3[2][3][4] | 2316-61-2[5][6] |

| Molecular Formula | C₈H₉BrO₃[2][7] | C₈H₉BrO₃[5] |

| Molecular Weight | 233.06 g/mol [3] | 233.06 g/mol [5] |

| SMILES | COC1=C(O)C(CO)=CC(Br)=C1[3][7] | COc1cc(CO)cc(Br)c1O[5] |

| InChIKey | UBLQIISPEAEAIX-UHFFFAOYSA-N[8] | WDVJCYJWJHPFIB-UHFFFAOYSA-N[5] |

Physicochemical Properties and Spectral Data

While extensive experimental data for this compound is not widely published, predictions and data from suppliers provide some insight into its characteristics. The presence of hydroxyl and hydroxymethyl groups suggests it is a polar molecule with the potential for hydrogen bonding.

Table 2: Predicted and Available Physicochemical and Spectral Data

| Parameter | This compound |

| Predicted XlogP | 1.9[8] |

| Storage Temperature | 2-8°C, sealed in dry conditions[3] |

| Predicted Collision Cross Section (CCS) Data | [M+H]⁺: 139.1 Ų[M+Na]⁺: 151.4 Ų[M-H]⁻: 143.5 Ų[8] |

Synthesis and Methodologies

Proposed Synthetic Pathway

The proposed synthesis involves the regioselective bromination of guaiacol, followed by the introduction of the hydroxymethyl group.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on known methodologies for similar transformations.

Step 1: Bromination of Guaiacol

The bromination of guaiacol can be achieved using various reagents, with N-bromosuccinimide (NBS) in an ionic liquid like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) offering a potentially green and efficient method.[9] This method has been reported to yield a mixture of ortho- and para-brominated products, from which the desired 4-bromo-2-methoxyphenol would need to be isolated.

-

Materials: Guaiacol, N-bromosuccinimide (NBS), 1-butyl-3-methylimidazolium bromide ([Bmim]Br), ethyl acetate, deionized water.

-

Procedure:

-

In a round-bottom flask, dissolve guaiacol in [Bmim]Br.

-

Add NBS portion-wise at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 4-bromo-2-methoxyphenol.

-

Step 2: Hydroxymethylation of 4-Bromo-2-methoxyphenol

Hydroxymethylation can be achieved by reacting the phenolic substrate with formaldehyde in the presence of a base.[10] The ortho-position to the hydroxyl group is activated, making it susceptible to electrophilic substitution.

-

Materials: 4-Bromo-2-methoxyphenol, formaldehyde (as a 37% aqueous solution), a suitable base (e.g., NaOH or KOH), a solvent (e.g., water or a water/alcohol mixture).

-

Procedure:

-

Dissolve 4-bromo-2-methoxyphenol in the chosen solvent in a reaction vessel.

-

Add the base and cool the mixture in an ice bath.

-

Slowly add the formaldehyde solution while maintaining a low temperature.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

After the reaction is complete, neutralize the mixture with a suitable acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Potential Biological Activity and Applications

While there are no specific studies on the biological activity of this compound, the broader class of bromophenols is known for a wide range of biological activities.[11][12][13] These compounds are often found in marine organisms and are investigated for their therapeutic potential.

Antioxidant and Anticancer Potential

Many natural bromophenols exhibit significant antioxidant and anticancer properties.[12] The phenolic hydroxyl group is a key contributor to the free radical scavenging activity of these molecules. It is plausible that this compound could possess similar antioxidant capabilities. Furthermore, some bromophenol derivatives have been shown to induce apoptosis in cancer cell lines.[12]

Antimicrobial and Anti-inflammatory Properties

The general class of methoxyphenols has been studied for antimicrobial activity against foodborne pathogens and spoilage bacteria.[14][15] Additionally, some guaiacol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme involved in inflammation and cardiovascular disease.[16] Therefore, this compound could be a candidate for investigation in these areas.

Signaling Pathway Modulation

The biological effects of related compounds often stem from their ability to modulate key cellular signaling pathways. For example, the brominated isoxazoline alkaloid (+)-aeroplysinin-1, which can be synthesized from brominated phenolic precursors, has been shown to inhibit the NF-κB, PI3K/Akt, and MAPK/Erk pathways, which are crucial in inflammation and cancer.[17]

Caption: Potential biological activities and applications of this compound.

Conclusion and Future Directions

This compound represents an under-explored area of chemical research. While its fundamental properties can be inferred from its structure and data from suppliers, there is a clear need for detailed experimental studies to fully characterize this compound. The development of a robust and scalable synthetic protocol is a primary requisite for enabling further research.

Future investigations should focus on:

-

Optimized Synthesis: Developing and validating an efficient and regioselective synthesis for this compound.

-

Comprehensive Characterization: Obtaining and publishing a full suite of spectral data (NMR, IR, MS) and physicochemical properties.

-

Biological Screening: Evaluating its potential as an antioxidant, anticancer, antimicrobial, and anti-inflammatory agent through in vitro and in vivo assays.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the underlying molecular mechanisms and cellular targets.

This technical guide serves as a foundational resource to stimulate and guide future research into this promising, yet largely uninvestigated, molecule.

References

-

PubMed Central. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Available from: [Link]

-

Chemsrc. CAS#:2316-61-2 | 2-bromo-4-(hydroxymethyl)-6-methoxyphenol. Available from: [Link]

-

Arctom. CAS NO. 35090-64-3 | this compound. Available from: [Link]

-

Appchem. This compound | 35090-64-3 | C8H9BrO3. Available from: [Link]

-

abcr Gute Chemie. AB242842 | CAS 2316-61-2. Available from: [Link]

-

National Center for Biotechnology Information. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

-

ResearchGate. Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Available from: [Link]

-

ResearchGate. Formation and transformations of bromophenolic compounds. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

PubChem. 4-Bromo-2-methoxyphenol. Available from: [Link]

-

PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available from: [Link]

-

ResearchGate. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from: [Link]

-

Wikipedia. Hydroxymethylation. Available from: [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available from: [Link]

-

ResearchGate. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (2b). r.t., room temperature. Available from: [Link]

-

SpectraBase. 2-Bromo-6-methoxyphenol. Available from: [Link]

-

SpectraBase. 4-Bromo-2-methoxy-6-methylphenol. Available from: [Link]

-

Chem-Impex. 2-Bromo-4-metoxifenol. Available from: [Link]

-

PubMed. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Available from: [Link]

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available from: [Link]

-

ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available from: [Link]

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

-

ResearchGate. Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. Available from: [Link]

-

ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available from: [Link]

-

ScienceDirect. Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. Available from: [Link]

-

National Center for Biotechnology Information. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 35090-64-3 [sigmaaldrich.com]

- 3. 35090-64-3|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. CAS#:2316-61-2 | 2-bromo-4-(hydroxymethyl)-6-methoxyphenol | Chemsrc [chemsrc.com]

- 6. 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol | CymitQuimica [cymitquimica.com]

- 7. appchemical.com [appchemical.com]

- 8. PubChemLite - this compound (C8H9BrO3) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxymethylation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, a compound of interest for researchers and professionals in drug development and organic synthesis. While specific toxicological data for this exact molecule is limited, a robust safety framework can be established by examining the well-documented hazards of structurally related compounds, namely brominated phenols and substituted phenols. This document synthesizes this information into a practical, field-proven guide to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, a critical first step is to infer its potential hazards from analogous compounds. The core structure contains a phenol group, which is known to be corrosive and readily absorbed through the skin, potentially leading to systemic toxicity.[1] The presence of a bromine atom suggests that the compound may also share toxicological properties with other brominated phenols, which are noted for their potential environmental persistence and, in some cases, endocrine-disrupting capabilities.

Inferred Hazard Profile:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, inhaled, or absorbed through the skin. Phenols, as a class, can cause severe damage to the liver, kidneys, and central nervous system upon acute exposure.[1]

-

Skin Corrosion/Irritation: Expected to be a skin irritant and potentially corrosive. Direct contact may cause chemical burns, which can be painless initially due to the local anesthetic properties of phenols.[1]

-

Serious Eye Damage/Irritation: Presumed to cause serious eye irritation or damage.

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

-

Long-term Effects: Data on the chronic effects of this specific compound are unavailable. However, some brominated phenols have been investigated for potential long-term health effects.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations to be performed.

Core Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₉BrO₃ | [2] |

| Molecular Weight | 233.06 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. | Inferred |

Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent PPE protocol is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Chemical safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing. |

| Hands | Double nitrile gloves or neoprene/butyl rubber gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately upon contamination. |

| Body | Chemical-resistant laboratory coat | A fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive and toxic substances is required. |

| Respiratory | NIOSH-approved respirator | A respirator with an organic vapor cartridge and a P100 particulate filter should be used when handling the powder outside of a certified chemical fume hood, or if aerosol generation is likely. |

Laboratory Handling and Storage: A Controlled Environment

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Workflow for a Typical Derivatization Reaction:

The following is a generalized protocol for a derivatization reaction, a common application for a functionalized phenol such as this. This workflow highlights the critical safety checkpoints.

Sources

Introduction: The Critical Role of Solubility in Scientific Research

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

In the realms of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a foundational physicochemical property that dictates its utility and behavior. For a molecule to be effective as a therapeutic agent, it must first be present in a dissolved state at its site of action.[1] Indeed, poor aqueous solubility is a primary challenge in pharmaceutical development, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can lead to inadequate absorption, variable bioavailability, and ultimately, therapeutic failure.[1][2][3] Therefore, a thorough understanding and precise characterization of a compound's solubility profile are not merely procedural steps but critical components of risk assessment and strategic development.